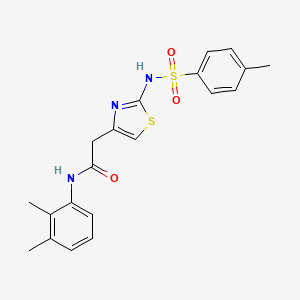

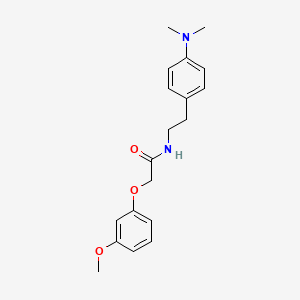

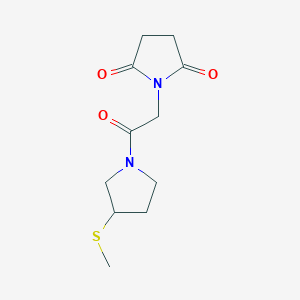

![molecular formula C21H18ClN5O2 B2460727 2-(4-氯苯基)-N-(2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)乙酰胺 CAS No. 1021098-41-8](/img/structure/B2460727.png)

2-(4-氯苯基)-N-(2-((3-苯基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氧基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives are known for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related compound, [1,2,4]triazolo[4,3-a]quinoxaline, has been synthesized from 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis

The compound likely contains a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group, which is a fused triazole ring . This structure is known to contribute to the compound’s stability .Chemical Reactions Analysis

The compound may intercalate with DNA, which is a common mechanism of action for anticancer agents .Physical and Chemical Properties Analysis

The compound is likely to be very stable, as evidenced by related compounds . The fused triazole ring contributes to this stability .科学研究应用

抗癌剂

该化合物的DNA嵌入活性使其成为抗癌治疗的有希望候选者。研究人员设计并合成了基于这种结构的新型衍生物。这些衍生物针对HepG2、HCT-116和MCF-7等癌细胞系进行了评估。值得注意的是,化合物12d对所有三种细胞系均表现出有效活性,其IC50值分别为22.08 μM、27.13 μM和17.12 μM。 虽然它的活性低于阿霉素,但化合物12d可作为未来设计和优化更有效类似物的模板 .

DNA结合亲和力

化合物12d还表现出高DNA结合亲和力,以35.33 μM的IC50值嵌入DNA,与阿霉素(31.27 μM)相当。其他衍生物,如12a和10c,也显示出良好的DNA结合亲和力。 这些发现表明该化合物在靶向癌症治疗中具有潜在应用 .

介电子三唑酮

该化合物的结构促进了通过形式上的[3+2]环加成反应合成前所未有的介电子三唑酮。 这一发现为设计具有独特性能的功能材料开辟了新途径 .

c-Met激酶抑制

对该化合物的某些衍生物进行了评估,以确定其对c-Met激酶的抑制活性。其中,化合物22i表现出良好的潜力。 进一步探索其激酶抑制特性可能会导致新的候选药物 .

光动力疗法(PDT)

该化合物的光化学性质可能在PDT中得到应用,PDT是一种非侵入性癌症治疗方法,利用光活化化合物。研究人员可以探索其作为PDT光敏剂的潜力。

总之,该化合物的多种应用涵盖抗癌治疗、材料科学、激酶抑制、药物递送和光动力疗法。其独特的结构继续激发多个学科的创新研究。 🌟

作用机制

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

It’s worth noting that similar compounds have been found to intercalate dna . Intercalation is a process where a molecule inserts itself between the base pairs in DNA. This can disrupt the DNA’s normal function and lead to changes in gene expression.

Biochemical Pathways

C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt and mapk pathways . These pathways regulate cell growth, survival, and migration.

Result of Action

Similar compounds have shown antitumor activity against various cancer cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of this compound would be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, similar compounds have been found to be thermally stable .

未来方向

属性

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c22-17-8-6-15(7-9-17)14-19(28)23-12-13-29-20-11-10-18-24-25-21(27(18)26-20)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMXYMKFQLCGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

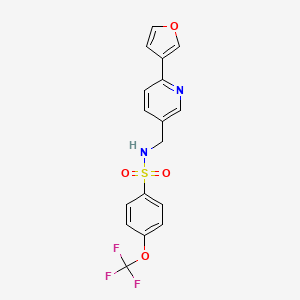

![6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2460644.png)

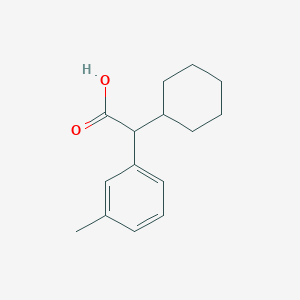

![2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2460646.png)

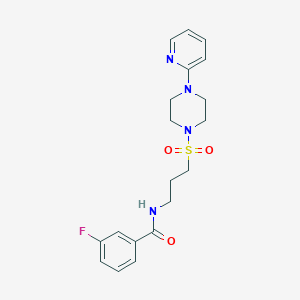

![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide](/img/structure/B2460655.png)

![3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2460658.png)